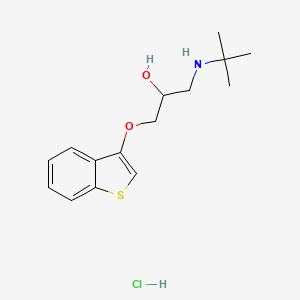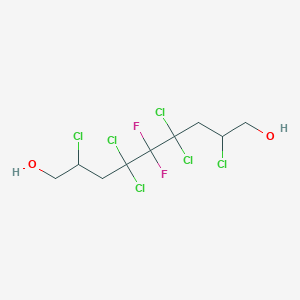
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol is a chemical compound with the molecular formula C₉H₁₂Cl₆F₂O₂ and a molecular weight of 402.905 g/mol . This compound is characterized by the presence of multiple chlorine and fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves several steps. One common method includes the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction typically requires a solvent, such as chlorobenzene, and a catalyst, such as aluminum chloride . The reaction mixture is heated to reflux, and the product is isolated through distillation and purification techniques.
Análisis De Reacciones Químicas
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Aplicaciones Científicas De Investigación
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the presence of multiple halogen atoms plays a crucial role in its activity .
Comparación Con Compuestos Similares
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol can be compared with other halogenated compounds such as:
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-2,2,4,4,6,6-hexahydro-: This compound also contains multiple chlorine atoms and exhibits similar chemical properties.
2,2,3,4,5,6-Hexachlorocyclohexadienone: Another halogenated compound with multiple chlorine atoms, used in various chemical reactions.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A polychlorinated biphenyl with similar halogenation patterns[][4].
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated compounds.
Propiedades
Número CAS |
77304-50-8 |
|---|---|
Fórmula molecular |
C9H12Cl6F2O2 |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
2,4,4,6,6,8-hexachloro-5,5-difluorononane-1,9-diol |
InChI |
InChI=1S/C9H12Cl6F2O2/c10-5(3-18)1-7(12,13)9(16,17)8(14,15)2-6(11)4-19/h5-6,18-19H,1-4H2 |
Clave InChI |
CDGJIVPZXQQSTO-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)Cl)C(C(C(CC(CO)Cl)(Cl)Cl)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


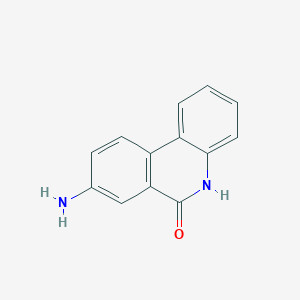

![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
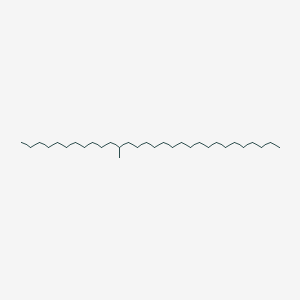
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
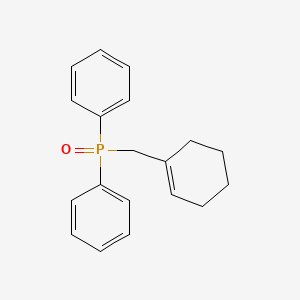

![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
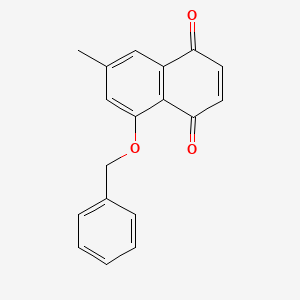
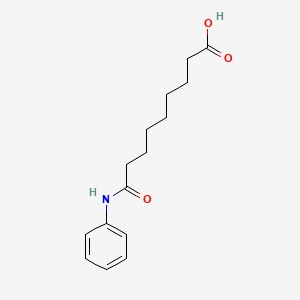
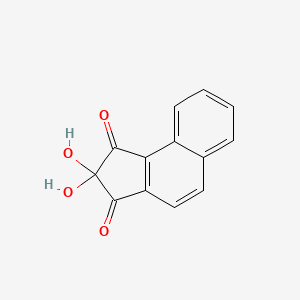
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
